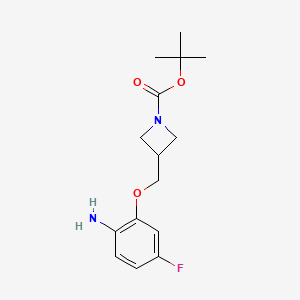

3-(2-Amino-5-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Description

3-(2-Amino-5-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The tert-butyl ester group at the 1-position provides steric protection and modulates solubility, while the 3-position is substituted with a phenoxymethyl group bearing 2-amino and 5-fluoro functionalities. This structural motif is common in medicinal chemistry, particularly in nicotinic acetylcholine receptor (nAChR) ligands and protease inhibitors, where the azetidine ring enhances conformational rigidity and binding specificity .

Properties

IUPAC Name |

tert-butyl 3-[(2-amino-5-fluorophenoxy)methyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-10(8-18)9-20-13-6-11(16)4-5-12(13)17/h4-6,10H,7-9,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTRRIFNRVCNFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=CC(=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation and Boc Protection

The synthesis begins with the preparation of the azetidine core. A common precursor, methyl azetidine-3-carboxylate hydrochloride (CAS 100202-39-9), is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine to yield tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. This step introduces the tert-butoxycarbonyl (Boc) protecting group, critical for stabilizing the azetidine nitrogen during subsequent reactions. The reaction proceeds in tetrahydrofuran (THF) at 0–20°C, achieving yields >90% after aqueous workup.

Phenoxymethyl Group Introduction

The hydroxymethyl group on the azetidine ring is functionalized via a Mitsunobu reaction or nucleophilic substitution. For example, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate reacts with 2-amino-5-fluorophenol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to form the phenoxymethyl linkage. Alternatively, mesylation (methanesulfonyl chloride, triethylamine) converts the hydroxymethyl to a mesylate intermediate, which undergoes SN2 displacement with 2-amino-5-fluorophenol in dimethylformamide (DMF) at 60°C. The latter method avoids stoichiometric phosphine oxides but requires careful control of reaction time to minimize epimerization.

Final Deprotection and Isolation

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine. Neutralization with aqueous sodium bicarbonate followed by extraction with ethyl acetate and crystallization from heptane/ethyl acetate mixtures affords the final product in >95% purity.

Critical Functional Group Transformations

Fluorination Strategies

The 5-fluoro substituent on the phenol ring is typically introduced early in the synthesis. Electrophilic fluorination of 2-aminophenol using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C provides 2-amino-5-fluorophenol in 70–75% yield. Alternatively, directed ortho-metalation (DoM) of protected aminophenol derivatives with LDA (lithium diisopropylamide) and subsequent quenching with N-fluorobenzenesulfonimide (NFSI) achieves regioselective fluorination.

Oxidation and Reduction Steps

Intermediate oxidation steps are crucial for adjusting oxidation states. For instance, IBX (2-iodoxybenzoic acid) in ethyl acetate selectively oxidizes tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to the corresponding aldehyde, a precursor for reductive amination. Sodium borohydride or Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) is employed for controlled reductions, ensuring minimal over-reduction of sensitive functional groups.

Reaction Optimization and Byproduct Management

Solvent and Temperature Effects

-

Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in substitution reactions, while ethyl acetate minimizes side reactions during IBX oxidations.

-

Temperature Control : Exothermic reactions (e.g., Boc protection) require gradual reagent addition at 0–5°C to prevent thermal degradation.

Byproduct Mitigation

-

Chloromethyl Contamination : Fluorination with HF/trimethylamine occasionally generates tert-butyl 3-(chloromethyl)azetidine-1-carboxylate as a byproduct (1–5%). Treatment with 1,4-diazabicyclo[2.2.2]octane (DABCO) and aqueous extraction reduces chloromethyl content to <1%.

-

Epimerization : Mesylation at >60°C leads to azetidine ring inversion. Maintaining temperatures below 50°C during sulfonate formation preserves stereochemical integrity.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

Reduction: Reduction reactions might be used to modify the functional groups, such as reducing nitro groups to amines.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the aromatic ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Implications

The amino-fluoro-phenoxymethyl group in the target compound likely enhances selectivity for biological targets (e.g., nAChRs) compared to thiomorpholine or trifluoropropyl analogs. However, its thermal instability (inferred from polymer studies) may necessitate low-temperature storage . Piperidine analogs, while more flexible, lack the azetidine’s strain-driven reactivity, making them less suitable for covalent inhibitor design.

Biological Activity

3-(2-Amino-5-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 2270913-76-1

- Molecular Formula : C12H16FNO3

- Molecular Weight : 239.26 g/mol

The compound features an azetidine ring, which is known for its structural versatility and ability to participate in various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in key metabolic pathways. The presence of the amino group and the fluorine atom enhances its lipophilicity and may influence its binding affinity to target proteins.

Antimicrobial Activity

Recent studies have indicated that azetidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 3-(2-Amino-5-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Activity | MIC (µg/ml) |

|---|---|---|

| 3-(2-Amino-5-fluoro-phenoxymethyl)-azetidine | Antibacterial | 4 |

| Standard Norfloxacin | Antibacterial | 2 |

| Standard Chloromycin | Antibacterial | 7 |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Antitumor Activity

In vitro studies have demonstrated that azetidine derivatives can inhibit the growth of various cancer cell lines. For example, compounds similar to the target compound have been tested against M-HeLa cells, showing promising cytotoxic effects.

"The apoptotic effects are most prominent in the case of leading compounds, especially at the stage of late apoptosis" .

Anti-inflammatory Properties

Research indicates that azetidine-based compounds may possess anti-inflammatory properties by modulating inflammatory pathways. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Study on Antimicrobial Efficacy

A study published in Pharmacological Reviews assessed the antimicrobial efficacy of various azetidine derivatives. The results indicated that modifications to the azetidine structure significantly enhanced antibacterial activity against resistant strains of bacteria .

Evaluation of Antitumor Effects

In another study focusing on antitumor activity, azetidine derivatives were tested against several cancer cell lines, including breast and lung cancer cells. The findings revealed that these compounds induced apoptosis through multiple pathways, highlighting their potential as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-Amino-5-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester?

- Methodological Answer : The synthesis typically involves multi-step reactions under inert atmospheres (e.g., argon) to protect sensitive functional groups. Key steps include:

- Coupling Reactions : Use of EDC·HCl and DMAP for amide/ester bond formation (e.g., tert-butyl ester coupling) .

- Deprotection : Controlled removal of the tert-butyl group with trifluoroacetic acid (TFA) under mild conditions to preserve the azetidine ring .

- Purification : Column chromatography (silica gel) or recrystallization to isolate the final product. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR to confirm azetidine ring geometry, tert-butyl group integrity, and fluorine substitution patterns. 19F NMR is essential for detecting fluorinated aromatic moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, ensuring purity .

- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) from the tert-butyl ester and NH stretches from the amino group .

Q. How can researchers ensure the stability of the tert-butyl ester during storage and reactions?

- Methodological Answer :

- Storage : Keep under anhydrous conditions at -20°C to prevent hydrolysis.

- Reaction Conditions : Avoid strong acids/bases unless intentional deprotection is required. Use TFA selectively for Boc-group removal .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the fluoro-phenoxymethyl moiety in nucleophilic environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states and activation energies for reactions involving the fluorinated aromatic ring. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly for polar aprotic solvents like THF or DMF .

Q. What strategies resolve contradictions in reported biological activities of structurally similar azetidine derivatives?

- Methodological Answer :

- Comparative Assay Design : Standardize in vitro assays (e.g., enzyme inhibition) across studies to minimize variability in pH, temperature, and solvent systems.

- Purity Validation : Use orthogonal analytical methods (e.g., HPLC-MS, 19F NMR) to rule out impurities as confounding factors .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., fluorine position, azetidine ring size) to isolate contributing factors .

Q. How does the tert-butyl ester group influence the compound’s pharmacokinetic properties in preclinical studies?

- Methodological Answer :

- Metabolic Stability : Evaluate hydrolysis rates in plasma or liver microsomes to assess esterase susceptibility.

- Prodrug Potential : Investigate if the tert-butyl ester acts as a prodrug moiety, releasing the active carboxylic acid in vivo .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) for large-scale enantiomer separation.

- Asymmetric Catalysis : Optimize catalytic conditions (e.g., chiral ligands in palladium-catalyzed couplings) to minimize racemization .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for azetidine ring-forming reactions?

- Methodological Answer :

- Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction times.

- Byproduct Identification : LC-MS or GC-MS to detect side products (e.g., ring-opened intermediates) and adjust stoichiometry or catalysts .

Q. Why do fluorinated analogs exhibit variable solubility across studies?

- Methodological Answer :

- Solvent Screening : Perform systematic solubility tests in DMSO, ethanol, and aqueous buffers (pH 1–10) to identify outliers.

- Crystallography : Analyze crystal packing via X-ray diffraction to correlate fluorine substitution with lattice energy and solubility .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Coupling | EDC·HCl, DMAP, THF | Amide bond formation | |

| Deprotection | TFA, DCM | Boc-group removal | |

| Purification | Silica gel column (EtOAc/hexane) | Isolation of pure product |

Q. Table 2: Analytical Techniques for Purity Assessment

| Technique | Parameters | Application |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in H2O/MeCN | Quantify impurities |

| 19F NMR | 470 MHz, CDCl3 | Confirm fluorine substitution |

| HRMS | ESI+, m/z 350.1500 (calc.) | Verify molecular ion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.